![molecular formula C16H17N3O4S B2924937 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide CAS No. 919243-23-5](/img/structure/B2924937.png)
4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide
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Description
4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide, also known as MS-PPOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antidepressant Synthesis
An original domestic antidepressant, befol, belonging to the class of type A reversible MAO inhibitors, is synthesized via the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine. This process illustrates the pharmaceutical application of morpholinosulfonyl compounds in creating effective antidepressants (Donskaya et al., 2004).
Fluorescence and Charge-Transfer Studies
The fluorescence from the twisted intramolecular charge-transfer (TICT) state of morpholino benzoates and related compounds has been investigated. These studies provide insights into how the attachment of chromophores to a polymer chain influences their electronic properties, crucial for the development of advanced materials (Bajorek & Pa̧czkowski, 1998).
Dyes for Synthetic Polymer Fibers
Compounds derived from the condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including morpholino derivatives, provide yellow to orange dyes for synthetic-polymer fibers. This application is significant in the textile industry for the production of colorfast and vibrant materials (Peters & Bide, 1985).
Anti-Fatigue Effects
Benzamide derivatives synthesized from substituted benzoic acids and morpholine have shown potential applications in enhancing the forced swimming capacity of mice, indicating anti-fatigue effects. These findings could lead to the development of new therapeutic agents for treating fatigue-related conditions (Wu et al., 2014).
Cancer Cell Line Inhibition
A series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment, modified with a morpholine group, exhibited effective inhibitory activity against various cancer cell lines. This research underscores the potential of morpholinosulfonyl compounds in developing new anticancer drugs (Xiong et al., 2020).
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-14-2-1-7-17-12-14)13-3-5-15(6-4-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHVYKYBSDVYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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